1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
12,14-diphenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)23-19-15-25-20-14-22-21(28-11-12-29-22)13-18(20)24(19)27(26-23)17-9-5-2-6-10-17/h1-10,13-15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUKLRBEGXMQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The starting materials may include phenyl derivatives and dihydrodioxin compounds. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1,3-Diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has shown promise in several scientific research applications:
Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis and a potential building block for more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: Its applications in material science and environmental research are being investigated, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Activity Trends: The dioxane ring in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to non-fused analogs like 2i and 2m . Substituents at position 4 (e.g., 4-fluorobenzyl) could enhance binding affinity to inflammatory targets, similar to the 4-hydroxyphenylamino group in 2i . Cytotoxicity concerns are noted for some pyrazoloquinolines (e.g., compound 2a in showed 9% cell survival at 10 µM), but the dihydro-dioxane moiety might mitigate this via reduced electrophilicity .
Pyrazolo[3,4-b]quinolines and Other Fused Analogs
Dioxane-Fused Heterocycles
- 7-(Aryl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolines: Act as Hsp90 inhibitors with anticancer activity (IC50 = 0.8–2.1 µM against breast cancer cells) . The dihydro-dioxane ring enhances metabolic stability, a feature shared with the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, and what key intermediates are involved?
- Methodological Answer : The synthesis typically starts with functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can undergo nucleophilic substitution to introduce pyrazole and dioxane moieties. Key intermediates include amino-substituted pyrazoloquinolines, which are modified via cyclization and phenyl group coupling reactions. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical for minimizing side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and heterocyclic fusion.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC/UPLC : Reversed-phase chromatography with UV detection assesses purity, especially for hydrophobic derivatives.
- X-ray Crystallography : Resolves ambiguous stereochemistry in fused ring systems .
Q. How should researchers integrate theoretical frameworks into the study of this compound's structure-activity relationships (SAR)?
- Methodological Answer : Link SAR studies to concepts like molecular docking (for target affinity prediction) or Hammett substituent constants (to quantify electronic effects). For example, computational models can prioritize synthetic targets by predicting how phenyl group substitutions alter binding to biological receptors. Align hypotheses with established pharmacological theories (e.g., kinase inhibition mechanisms) .
Advanced Research Questions
Q. What strategies can optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization steps.
- Statistical Design : Apply response surface methodology (RSM) to balance temperature, time, and reagent ratios .
Q. How can researchers resolve contradictions in reported pharmacological data for pyrazoloquinoline derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurity profiles, stereochemical variations).
- Mechanistic Studies : Use knock-out models or isotopic labeling to validate proposed biological pathways .
Q. What computational approaches best predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites over nanosecond timescales.
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain reactivity.
- QSAR Modeling : Train models on pyrazoloquinoline datasets to correlate substituents with activity metrics (e.g., IC) .
Q. How can purification challenges due to the compound's hydrophobicity be addressed?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration or reverse osmosis to concentrate the compound from reaction mixtures.
- Countercurrent Chromatography : Separate closely related analogs using biphasic solvent systems.
- Crystallization Optimization : Screen co-solvents (e.g., DMSO/water) to improve crystal lattice formation .
Tables
Table 1: Key Synthetic Intermediates and Characterization
| Intermediate | Synthesis Step | Characterization Methods | Reference |
|---|---|---|---|
| 2,4-Dichloroquinoline-3-carbonitrile | Initial halogenation | H NMR, IR | |
| Amino-pyrazoloquinoline | Cyclization | HRMS, X-ray | |
| Diphenyl-coupled product | Suzuki-Miyaura coupling | HPLC, C NMR |
Table 2: Common Contradictions in Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
